Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a 2-benzamidoethyl group and at the 6-position with a methyl thioacetate moiety.
Properties
IUPAC Name |
methyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-25-16(23)11-26-15-8-7-13-19-20-14(22(13)21-15)9-10-18-17(24)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCHYOYKKAUEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation:Triazolo[4,3-b]Pyridazine
The triazolopyridazine ring is typically constructed via cyclocondensation of hydrazine derivatives with pyridazine precursors. Two predominant routes are documented:
Route A: Hydrazine-Pyridazine Cyclization
A pyridazine-3(2H)-one derivative is treated with hydrazine hydrate, followed by oxidative dehydrogenation to form the triazole ring. For example, 6-chloropyridazin-3(2H)-one reacts with hydrazine at 80°C in ethanol, yielding 3-amino-triazolo[4,3-b]pyridazine, which is subsequently functionalized.
Route B: One-Pot Cycloaddition
A microwave-assisted [3+2] cycloaddition between a pyridazine-bearing nitrile and an azide generates the triazole ring in situ. This method offers improved yields (up to 68%) and shorter reaction times (30 min).
Thioacetate Functionalization
The thioacetate group is introduced via a two-step sequence:
Step 1: Thiolation
6-Chloro-triazolopyridazine reacts with thiourea in refluxing ethanol to form the corresponding thiol (85–90% yield).
Step 2: Alkylation with Methyl Chloroacetate
The thiol intermediate is treated with methyl chloroacetate in the presence of triethylamine, yielding the thioacetate derivative. Solvent choice (acetonitrile vs. THF) impacts reaction rate and purity.
Optimized Synthetic Protocol
The following integrated procedure combines high-yield steps from literature sources:
Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine
- React pyridazine-3(2H)-one (10 mmol) with POCl₃ (30 mmol) at 110°C for 4 h.
- Quench with ice, extract with dichloromethane, and dry (MgSO₄) to obtain 6-chloro derivative (92% yield).
3-Substitution with 2-Benzamidoethylamine
- Mix 6-chloro intermediate (5 mmol), 2-benzamidoethylamine (6 mmol), Pd(OAc)₂ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (15 mmol) in toluene.
- Heat at 100°C under N₂ for 24 h. Isolate product via column chromatography (SiO₂, ethyl acetate/hexane 1:1, 68% yield).
Thioacetate Installation
- Treat 6-chloro intermediate (post-SNAr) with thiourea (6 mmol) in ethanol (reflux, 6 h).
- Add methyl chloroacetate (7 mmol) and Et₃N (8 mmol) in acetonitrile (rt, 2 h). Obtain final product in 82% yield after recrystallization (ethanol/water).
Analytical Characterization
Critical spectroscopic data for the target compound are summarized below:
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the thioacetate group to a sulfoxide or sulfone.
Reduction: Reduction of the triazolopyridazine core or the benzamidoethyl group.
Substitution: Replacement of the thioacetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfoxide) or Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfone).
Reduction: Reduced derivatives of the triazolopyridazine core or benzamidoethyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. This makes it a candidate for the development of anticancer drugs.
Medicine: The compound's potential as an anticancer agent has been explored, with studies indicating its ability to inhibit tumor cell growth. Its mechanism of action involves the disruption of signaling pathways critical for cancer cell survival.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its ability to modulate biological pathways makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism by which Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1 kinases, disrupting their activity and leading to the inhibition of cancer cell proliferation. The molecular pathways involved include the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The [1,2,4]triazolo[4,3-b]pyridazine core is a common feature among analogs, but substituent variations significantly influence properties:
Key Observations :
Physicochemical Properties
Key Observations :
- The target compound likely has a higher molecular weight (~380.4) compared to simpler analogs like the isopropyl derivative (252.29 g/mol) , reflecting the bulkier benzamidoethyl group.
- The ester group in the target compound and compound 8 may improve membrane permeability compared to carboxylic acid derivatives (e.g., (E)-4b ).
Biological Activity
Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its cytotoxic effects, mechanism of action, and therapeutic potential.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 354.43 g/mol
This compound exhibits biological activity primarily through its interaction with various molecular targets. It has been shown to inhibit specific kinases involved in cancer cell proliferation.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity against selected cell lines:
The compound's IC₅₀ values indicate that it has a potent inhibitory effect on cancer cell viability.
The mechanism underlying the cytotoxic effects of this compound involves:
- Inhibition of c-Met Kinase : This compound has been shown to inhibit c-Met kinase activity with an IC₅₀ value of approximately 0.090 µM, comparable to established inhibitors like Foretinib (IC₅₀ = 0.019 µM) .
- Induction of Apoptosis : The compound promotes late apoptosis in A549 cells and induces cell cycle arrest in the G0/G1 phase .
Case Studies
Several studies have explored the biological activity of similar triazolo-pyridazine derivatives, highlighting their potential as anticancer agents:
- Case Study on Triazolo-Pyridazine Derivatives :
- A study synthesized various triazolo-pyridazine derivatives and evaluated their anticancer properties.
- Compounds exhibited moderate to high cytotoxicity against cancer cell lines such as A549 and MCF-7.
- The most effective compounds showed significant inhibition of c-Met kinase and induced apoptosis in cancer cells .
Q & A
Q. What are the key synthetic strategies for preparing Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the triazolopyridazine core via cyclization reactions, often using hydrazine derivatives and pyridazine precursors under reflux conditions .
- Step 2 : Introduction of the benzamidoethyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Step 3 : Thioether linkage formation between the triazolopyridazine core and the acetate moiety, optimized with bases like NaH in DMF or DMSO .
Key Parameters : Temperature (60–100°C), solvent polarity (DMF preferred for solubility), and reaction time (6–24 hours). Monitor progress via TLC/HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
- Structural Confirmation :
Q. What are the critical solubility and stability considerations for this compound?
- Solubility : Poor aqueous solubility; use DMSO or DMF for stock solutions. For biological assays, dilute in buffer with <1% organic solvent .
- Stability : Store at –20°C under inert gas (N/Ar). Degrades in acidic/basic conditions; avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, and what are common mechanistic hypotheses?
- Target Identification : Screen against kinase or protease libraries (e.g., ATP-binding enzymes) due to triazolopyridazine’s affinity for heterocyclic-binding pockets .
- Mechanistic Studies :
- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) to measure IC values. Compare with analogs (e.g., methyl vs. ethyl esters) to assess SAR .
- Cellular Assays : Evaluate antiproliferative activity in cancer lines (e.g., MTT assay). Note: EC values may vary with substituents (e.g., benzamidoethyl vs. phenyl groups) .
Q. How can contradictory data in biological activity be resolved?
- Case Example : Discrepancies in IC values across studies may arise from:
- Assay Conditions : Variations in ATP concentration (kinase assays) or serum content (cell-based assays) .
- Structural Isomerism : Confirm regiochemistry of the triazolo-pyridazine core via X-ray crystallography .
- Resolution Strategy :
- Standardize assay protocols (e.g., CLIA guidelines).
- Synthesize and test enantiomerically pure forms if chirality is suspected .
Q. What computational methods support the optimization of this compound’s pharmacokinetic profile?
- ADMET Prediction : Use tools like SwissADME to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., EGFR kinase) to identify critical hydrogen bonds or π-π interactions .
- Data-Driven Synthesis : Apply reaction path search algorithms (e.g., DFT calculations) to prioritize synthetic routes with high yield and low toxicity .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent/base ratios) .
- Data Reproducibility : Archive raw spectral/assay data in FAIR-compliant repositories (e.g., Zenodo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
